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Introduction and Clinical Significance

Penicillin G potassium (benzylpenicillin) represents one of the oldest classes of β-lactam antibiotics that

remains clinically valuable for treating infections caused by susceptible gram-positive bacteria, certain gram-

negative cocci, and anaerobic microorganisms. As a natural penicillin, it exhibits bactericidal activity by

inhibiting the biosynthesis of bacterial cell-wall mucopeptides during the stage of active multiplication,

specifically binding to penicillin-binding proteins (PBPs) and weakening the bacterial cell wall, ultimately

causing cell lysis. The clinical significance of accurate susceptibility testing for Penicillin G has increased in

the era of antimicrobial resistance, as it provides a narrow-spectrum alternative to broader-spectrum agents,

potentially reducing selective pressure for resistance development. Penicillin G potassium is administered

parenterally (intravenously or intramuscularly) and reaches peak serum concentrations immediately after

intravenous infusion, with a mean β-phase serum half-life of approximately 42 minutes in patients with

normal renal function, necessitating frequent dosing or continuous infusion to maintain therapeutic levels [1]

[2].

The spectrum of activity of Penicillin G includes most β-hemolytic streptococci (Groups A, B, C, G, H, L,

and M), penicillin-susceptible staphylococci (excluding penicillinase-producing strains), pneumococci,

Neisseria meningitidis, Neisseria gonorrhoeae, Corynebacterium diphtheriae, Bacillus anthracis, clostridia
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species, Actinomyces species, Spirillum minus, Streptobacillus moniliformis, Listeria monocytogenes,

leptospira, and Treponema pallidum [1] [3] [2]. While some gram-negative bacilli were previously

considered susceptible to very high intravenous doses (up to 80 million units/day), including some strains of

Escherichia coli, Proteus mirabilis, salmonella, shigella, Enterobacter aerogenes, and Alcaligenes faecalis,

Penicillin G is no longer considered a drug of choice for infections caused by these organisms due to

widespread resistance [1].

Standardized Susceptibility Testing Methods

Regulatory Framework and Standards Organizations

Antimicrobial susceptibility testing (AST) interpretive criteria, commonly known as "breakpoints," are

essential for clinical microbiology laboratories to categorize microorganisms as susceptible (S), susceptible-

increased exposure (I), or resistant (R) to antibacterial agents. The 21st Century Cures Act (Section 3044)

established a system to expedite the recognition of antimicrobial susceptibility test interpretive criteria

(STIC) and provide up-to-date information to the healthcare community through a more streamlined manner

than traditional drug labeling updates [4]. The U.S. Food and Drug Administration (FDA) now maintains a

website with the most current FDA-recognized STIC, which is updated at least every six months, with an

annual compilation published in the Federal Register for public comment [4] [5]. The FDA has determined

that the Clinical and Laboratory Standards Institute (CLSI) fulfills the statutory requirements for a

standards development organization, and thus recognizes CLSI standards for susceptibility testing [4].

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) is another globally

recognized scientific committee that develops antimicrobial susceptibility testing methodology, interpretative

criteria, and guidance documents. EUCAST is jointly organized by the European Society of Clinical

Microbiology and Infectious Diseases (ESCMID), the European Centre for Disease Prevention and Control

(ECDC), and European national breakpoint committees [6]. Both CLSI and EUCAST provide standardized

methodologies and interpretive criteria for Penicillin G susceptibility testing, though with some differences

in technical approaches and breakpoint values that laboratories must consider when selecting their testing

methodology [7].
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Categories of Interpretation

Susceptibility test interpretations are categorized based on correlations between minimum inhibitory

concentration (MIC) values or zone diameters and clinical efficacy:

Susceptible (S): A category defined by a breakpoint that implies that isolates are inhibited by the

usually achievable concentrations of antimicrobial agent when the dosage recommended to treat the
site of infection is used, resulting in likely clinical efficacy [4].

Susceptible-dose dependent (SDD): A category defined by a breakpoint that implies that
susceptibility of an isolate depends on the dosing regimen used in the patient. To achieve drug

exposure likely to be clinically effective against isolates in this category, it is necessary to use a
dosing regimen that results in higher or prolonged drug exposure [4]. EUCAST uses the term

"Susceptible, increased exposure" (I) with similar meaning [8].
Intermediate (I): This category includes isolates with MICs or zone diameters that approach usually

attainable blood and tissue levels and/or for which response rates may be lower than for susceptible
isolates. The intermediate category also includes a buffer zone for inherent variability in test methods

[4].
Resistant (R): A category defined by a breakpoint that implies that isolates are not inhibited by the

usually achievable concentrations of the agent with recommended dosage schedules and/or that
demonstrate MICs or zone diameters that fall in the range where specific microbial resistance

mechanisms are likely, and clinical efficacy has not been reliably shown in clinical studies [4].

Disk Diffusion Susceptibility Testing Methodology

Principle and Applications

The disk diffusion method (also known as the Kirby-Bauer method) provides a qualitative in vitro measure

of bacterial susceptibility to antimicrobial agents. The principle involves applying antibiotic-impregnated

paper disks to the surface of an agar plate that has been inoculated with a standardized suspension of the test

microorganism. During incubation, the antibiotic diffuses radially through the agar, creating a concentration

gradient. After a specified incubation period, the diameter of the zone of inhibition around the disk is

measured, which correlates with the susceptibility of the microorganism to the antibiotic [9]. The disk

diffusion method is widely used in clinical laboratories due to its technical simplicity, cost-effectiveness, and

flexibility for testing individual isolates. For Penicillin G, different disk potencies are used depending on the
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standards organization followed: CLSI recommends a 10 Unit penicillin disk, while EUCAST recommends

a 1 Unit penicillin disk [1] [7].

Materials and Reagents

Mueller-Hinton Agar (MHA): The standardized medium for non-fastidious organisms, prepared

according to manufacturer instructions. For fastidious organisms such as streptococci, Mueller-Hinton
Agar supplemented with 5% defibrinated sheep blood is required [9].

Penicillin G disks: Either 1 U (EUCAST) or 10 U (CLSI) disks, stored at -20°C or ≤-14°C in a non-
self-defrosting freezer until use, and brought to room temperature before application [9] [7].

Saline solution: 0.85-0.90% NaCl for preparing bacterial suspensions.
McFarland standards: 0.5 McFarland standard for turbidity adjustment (approximately 1.5 × 10^8

CFU/mL).
Quality control strains: Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212,

and Streptococcus pneumoniae ATCC 49619 for quality control procedures [9].

Table 1: Acceptable Quality Control Ranges for Penicillin G Disk Diffusion

Quality Control Strain
Disk
Potency

CLSI Zone Range
(mm)

EUCAST Zone Range
(mm)

Staphylococcus aureus ATCC

25923

10 U 26-37 -

Enterococcus faecalis ATCC 29212 10 U - -

Streptococcus pneumoniae ATCC
49619

1 U - 24-32

Experimental Protocol

Preparation of inoculum: Select 3-5 well-isolated colonies of identical morphology from an

overnight (18-24 hour) agar plate. Emulsify colonies in saline to achieve a turbidity equivalent to the

0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL) [9].
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Inoculation of agar plates: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into

the suspension and rotate firmly against the wall of the tube above the fluid level to remove excess

inoculum. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating approximately

60° each time to ensure even distribution [9].

Application of disks: Allow the inoculated plates to stand at room temperature for 3-15 minutes until

the surface moisture has been absorbed. Apply Penicillin G disks to the agar surface using sterile

forceps or an automated dispenser, and gently press down to ensure complete contact. Disks should be

positioned at least 24 mm from center to center, and no closer than 10-15 mm from the edge of the

plate [9].

Incubation: Invert plates and incubate at 35±1°C in ambient air for 16-18 hours. For EUCAST

methodology with 1 U disks, extend incubation to 18±2 hours [7].

Reading zones of inhibition: After incubation, examine the plates for confluent or semi-confluent

growth. Using a ruler, caliper, or automated zone reader, measure the diameter of the complete

inhibition zone (including disk diameter) to the nearest millimeter. For staphylococci, examine the

zone edge appearance—a sharp edge suggests susceptibility, while a fuzzy or ragged edge suggests β-

lactamase production and potential resistance [7].

The following workflow diagram illustrates the key steps in the disk diffusion method:
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Broth Microdilution Method for MIC Determination

Principle and Applications

Broth microdilution is a quantitative method for determining the minimum inhibitory concentration

(MIC) of antimicrobial agents against bacterial isolates. The MIC is defined as the lowest concentration of

an antimicrobial agent that completely inhibits visible growth of a microorganism under standardized

conditions. This method utilizes plastic trays with multiple wells containing serial two-fold dilutions of

Penicillin G in broth medium, which are inoculated with a standardized bacterial suspension. After

incubation, the MIC is determined by examining the wells for visible growth. The broth microdilution

method is widely used in clinical laboratories due to its reproducibility, ability to test multiple antibiotics

simultaneously, and provision of quantitative results that can guide dosing decisions [1].

Materials and Reagents

Cation-adjusted Mueller-Hinton Broth (CAMHB): Standard medium for non-fastidious organisms.

For fastidious organisms, supplementation may be required.
Sterile water or saline for preparing bacterial suspensions.

McFarland standards: 0.5 McFarland standard for turbidity adjustment.
Broth microdilution trays: Custom trays or commercially prepared panels containing serial two-fold

dilutions of Penicillin G, typically ranging from 0.015 μg/mL to 128 μg/mL.
Quality control strains: Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212,

and Streptococcus pneumoniae ATCC 49619.

Table 2: Penicillin G MIC Interpretive Criteria (CLSI M100 2025)

Organism Group S I R

Staphylococcus spp. ≤0.12 μg/mL - ≥0.25 μg/mL

Streptococcus pyogenes ≤0.12 μg/mL - ≥0.25 μg/mL
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Organism Group S I R

Streptococcus pneumoniae ≤0.06 μg/mL 0.12-1 μg/mL ≥2 μg/mL

Enterococcus spp. ≤8 μg/mL - ≥16 μg/mL

Anaerobic bacteria ≤0.5 μg/mL 1-2 μg/mL ≥4 μg/mL

Experimental Protocol

Preparation of antibiotic dilutions: Prepare serial two-fold dilutions of Penicillin G in cation-

adjusted Mueller-Hinton broth, ranging from 0.015 μg/mL to 128 μg/mL, in sterile 96-well

microdilution trays. Alternatively, use commercially prepared frozen or lyophilized panels following

manufacturer instructions [1].

Preparation of inoculum: Select 3-5 well-isolated colonies from an overnight culture and suspend in

saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard. Further dilute the

suspension in broth to obtain a final inoculum concentration of approximately 5 × 10^5 CFU/mL in

each well [1].

Inoculation of trays: Using a multichannel pipette or automated inoculator, transfer 100 μL of the

standardized inoculum to each well of the microdilution tray. Include growth control (inoculated broth

without antibiotic) and sterility control (uninoculated broth) wells.

Incubation: Cover trays and incubate at 35±1°C in ambient air for 16-20 hours. For fastidious

organisms, extend incubation to 20-24 hours.

Reading and interpretation: After incubation, examine the wells for visible growth (turbidity). The

MIC is the lowest concentration of Penicillin G that completely inhibits visible growth. Compare the

MIC value to the appropriate interpretive criteria (breakpoints) for the organism being tested to

categorize it as susceptible, intermediate, or resistant [1].

The following workflow illustrates the broth microdilution testing process:
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Quality Control Procedures

Quality Control Strains and Ranges

Routine quality control (QC) procedures are essential to ensure the accuracy and reliability of susceptibility

testing results. QC strains with defined susceptibility profiles should be tested weekly or with each new

batch of media, reagents, or antibiotic disks. The following table summarizes acceptable QC ranges for

Penicillin G susceptibility testing methods:

Table 3: Comprehensive Quality Control Ranges for Penicillin G

QC Strain Method Parameter Acceptable Range

Staphylococcus aureus ATCC 25923 Disk diffusion (10U) Zone diameter 26-37 mm

Staphylococcus aureus ATCC 29213 Broth microdilution MIC 0.25-1 μg/mL

Enterococcus faecalis ATCC 29212 Broth microdilution MIC 1-4 μg/mL

Streptococcus pneumoniae ATCC 49619 Disk diffusion (1U) Zone diameter 24-32 mm

Streptococcus pneumoniae ATCC 49619 Broth microdilution MIC 0.015-0.12 μg/mL

Escherichia coli ATCC 25922 Disk diffusion (10U) Zone diameter 14-22 mm

Quality Control Protocol

Frequency of testing: Perform QC testing when new lots of Mueller-Hinton media, antibiotic disks, or

microdilution panels are put into use. Thereafter, test weekly or according to laboratory protocol. More

frequent testing may be necessary for laboratories with high test volumes [9].

Storage and handling of materials: Store Penicillin G disks at -20°C or ≤-14°C in a non-self-

defrosting freezer. Bring to room temperature before use. Store Mueller-Hinton media according to
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manufacturer recommendations, protected from light and excessive moisture. Check expiration dates

before use [9].

Documentation and corrective actions: Maintain records of all QC results. Implement corrective

actions when QC results fall outside acceptable ranges, which may include retesting, checking

equipment calibration, media preparation techniques, and discarding expired reagents [9].

Advanced Considerations and Specialized Applications

Testing for Specific Organisms

Staphylococcus lugdunensis: This coagulase-negative staphylococcus exhibits higher susceptibility

rates to Penicillin G compared to other staphylococcal species. Recent research indicates that the

EUCAST method using 1 U disks demonstrates higher sensitivity (100%) compared to CLSI

methodology (97.2%) for detecting penicillin susceptibility in S. lugdunensis [7]. The inclusion of

zone-edge appearance assessment (sharp versus fuzzy) can further improve detection of blaZ-

mediated resistance, with fuzzy zone edges suggesting β-lactamase production.

Anaerobic bacteria: For anaerobic organisms, MIC determination can be performed by agar or broth

dilution techniques, including microdilution [1]. The reference method for anaerobes is agar dilution,

but broth microdilution using supplemented Brucella broth provides a practical alternative for clinical

laboratories.

Fastidious organisms: Streptococci require Mueller-Hinton Agar supplemented with 5% defibrinated

sheep blood for disk diffusion testing. For broth microdilution, cation-adjusted Mueller-Hinton broth

supplemented with 2.5-5% lysed horse blood is recommended [1].

Detection of Resistance Mechanisms

β-lactamase production is the primary mechanism of penicillin resistance in staphylococci and can be

rapidly detected using the nitrocefin test. Nitrocefin is a chromogenic cephalosporin that changes color from

yellow to red when its β-lactam ring is hydrolyzed by β-lactamase enzymes. The test is performed by
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applying a heavy suspension of the test organism to a nitrocefin disc and observing for color change within

30 minutes. A positive nitrocefin test correlates strongly with the presence of the blaZ gene and predicts

resistance to Penicillin G [7].

For staphylococci, a study comparing phenotypic methods with blaZ PCR as reference found that the

nitrocefin test had 92.1% sensitivity and 98.7% specificity for detecting penicillin resistance [7]. Molecular

methods such as PCR amplification of the blaZ gene provide the most accurate detection of the genetic basis

for resistance but are not routinely available in most clinical laboratories.

Method Comparison and Performance Characteristics

A 2020 study evaluating penicillin G susceptibility testing methods for Staphylococcus lugdunensis revealed

important performance differences between methodologies [7]:

Table 4: Performance Characteristics of Penicillin G Susceptibility Testing Methods

Method Sensitivity (%) Specificity (%) PPV (%) NPV (%)

1 U disc (EUCAST) 100 96 100 92.5

10 U disc (CLSI) 97.2 100 98.7 100

10 U disc + zone edge 100 100 100 100

Nitrocefin test 92.1 98.7 97.2 96.2

Etest (MIC) 100 98.7 97.4 100

These findings demonstrate that the EUCAST disk diffusion method using 1 U discs provides excellent

sensitivity, while the CLSI method using 10 U discs offers superior specificity. The combination of CLSI

methodology with zone-edge assessment achieved perfect sensitivity and specificity in this study [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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